

Spectroscopic Profile of (2-Bromoethyl)cyclobutane: A Technical Guide

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Compound of Interest

Compound Name: (2-Bromoethyl)cyclobutane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **(2-bromoethyl)cyclobutane** ($C_6H_{11}Br$). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous compounds. It serves as a valuable resource for compound identification, characterization, and quality control in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(2-bromoethyl)cyclobutane**.

Table 1: Predicted 1H NMR Data (Solvent: $CDCl_3$, Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.40	Triplet (t)	2H	-CH ₂ -Br
~ 2.05	Multiplet (m)	2H	-CH ₂ -CH ₂ -Br
~ 2.50	Multiplet (m)	1H	-CH- (cyclobutane ring)
~ 1.80 - 2.00	Multiplet (m)	4H	-CH ₂ - (cyclobutane ring, adjacent to CH)
~ 1.60 - 1.75	Multiplet (m)	2H	-CH ₂ - (cyclobutane ring, opposite to CH)

Note: Chemical shifts and multiplicities are estimations and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Assignment
~ 33	-CH ₂ -Br
~ 38	-CH ₂ -CH ₂ -Br
~ 39	-CH- (cyclobutane ring)
~ 28	-CH ₂ - (cyclobutane ring)
~ 18	-CH ₂ - (cyclobutane ring)

Note: The cyclobutane ring carbons will exhibit distinct signals due to the ethyl bromide substituent, though some may have similar chemical shifts.

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950 - 2850	Strong	C-H stretch (alkane)
1450	Medium	CH ₂ bend
1250	Medium	CH ₂ wag (cyclobutane)
650 - 550	Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Abundance	Assignment
162/164	Moderate	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
83	High	[M - Br] ⁺
55	High	[C ₄ H ₇] ⁺ (cyclobutyl fragment)

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **(2-bromoethyl)cyclobutane** in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Acquisition time: 2-4 seconds.
 - Relaxation delay: 1-5 seconds.
 - Number of scans: 16-64.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled experiment.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024 or more to achieve adequate signal-to-noise.

IR Spectroscopy

Sample Preparation:

- A thin film of neat liquid **(2-bromoethyl)cyclobutane** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Acquisition:

- Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000 - 400 cm^{-1} .

- Resolution: 4 cm^{-1} .
- A background spectrum of the clean KBr/NaCl plates should be acquired and subtracted from the sample spectrum.

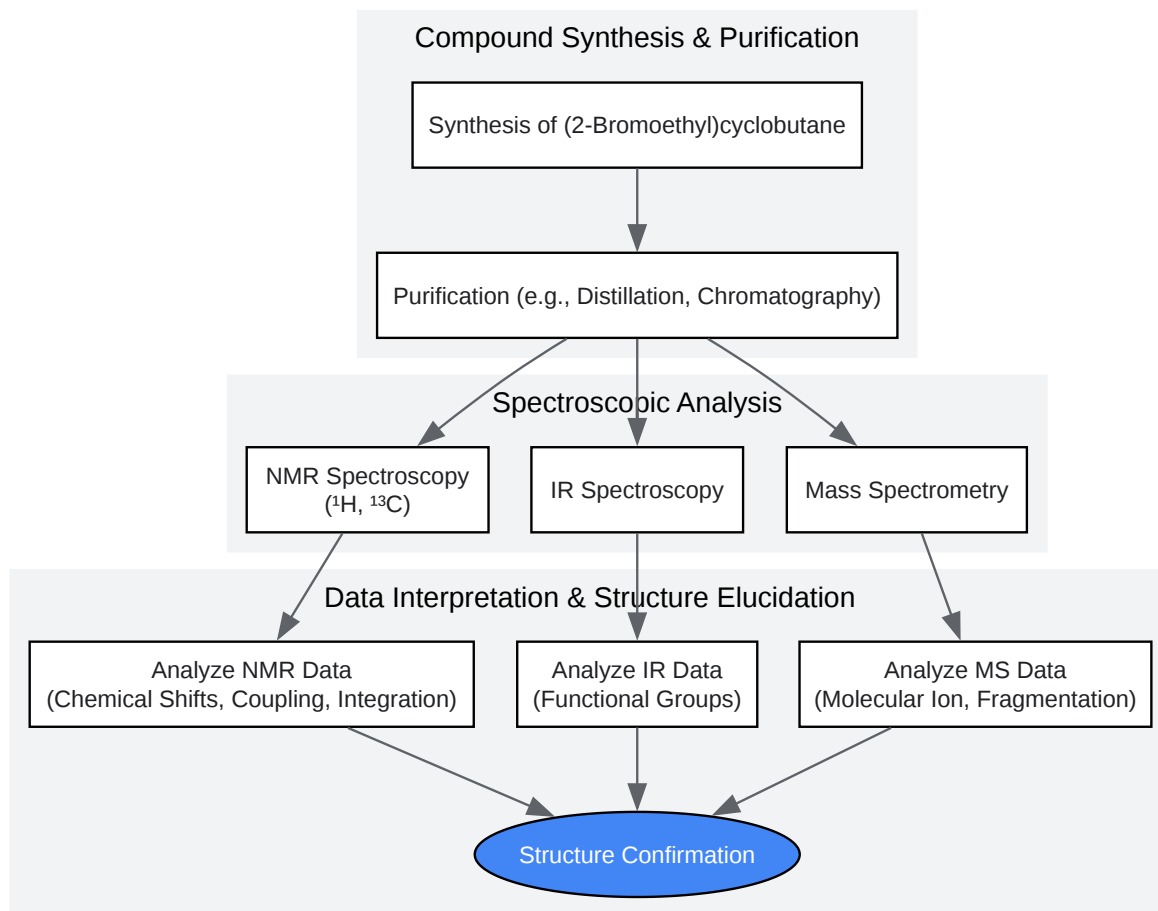
Mass Spectrometry

Instrumentation and Acquisition:

- Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.
- Ionization Energy: 70 eV.
- Inlet System: Gas chromatography (GC-MS) or direct infusion. If using GC-MS, a suitable capillary column (e.g., DB-5) would be used for separation prior to mass analysis.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40 - 200.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **(2-bromoethyl)cyclobutane**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **(2-bromoethyl)cyclobutane**.

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